Cas no 180576-05-0 (Fmoc-(4-carboxymethyl)piperazine)

Fmoc-(4-carboxymethyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid
- 1-Piperazineaceticacid, 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- 4-FMOC-1-PIPERAZINEACETIC ACID·H2O
- Fmoc-(4-carboxymethyl)piperazine
- Fmoc-4-carboxymethyl-piperazine
- 4-FMoc-1-piperazineacetic acid hydrate
- 4-Fmoc-piperazin-1-ylacetic acid
- Fmoc-4-carboxymethylpiperazine
- FMOC-CMPI
- FMOC-CMPI-OH
- RARECHEM EM WB 0084
- N4-FMOC-PIZ-2-CARBOXYLIC ACID
- 4-Fmoc-1-piperazineacetic acid
- 4-FMOC-1-PIPERAZINEACETIC ACIDH2O
- 4-FMOC-PIPERAZINE-2-CARBOXYLIC ACID
- N4-FMOC-PIPERAZINE-2-CARBOXYLIC ACID
- MFCD00270202
- CS-0128685
- AKOS012614571
- SCHEMBL119822
- DTXSID40359660
- AS-71478
- (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid
- 1-Piperazineacetic acid, 4-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- D82241
- 2-(4-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}PIPERAZIN-1-YL)ACETIC ACID
- J-011532
- 2-(4-(((9H-Fluoren-9-yl)methoxy) carbonyl)piperazin-1-yl)acetic acid Fmoc-Cmp-OH
- 1-Piperazineaceticacid,4-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)aceticacid
- SY066383
- Fmoc-4-carboxymethyl-piperazine, AldrichCPR
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid; Fmoc-(4-carboxymethyl)piperazine; 4-Fmoc-1-piperazineacetic acid; 4-Fmoc-1-piperazineacetic acid hydrate
- EN300-316965
- 180576-05-0
- {4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}acetic acid
-
- MDL: MFCD00270202
- Inchi: InChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25)
- InChI Key: JKKYLQKTKJFMNJ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCN(CC4)CC(=O)O
Computed Properties
- Exact Mass: 366.15800
- Monoisotopic Mass: 366.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1
- Surface Charge: 0
- XLogP3: 0.4
Experimental Properties
- Color/Form: solid
- Density: 1.295
- Boiling Point: 569.5°C at 760 mmHg
- Flash Point: 298.2°C
- Refractive Index: 1.619
- PSA: 70.08000
- LogP: 2.51350
- Solubility: Not determined
Fmoc-(4-carboxymethyl)piperazine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 50
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Safety Term:S22-24/25
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-(4-carboxymethyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Fmoc-(4-carboxymethyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316965-5.0g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid |
180576-05-0 | 95% | 5g |
$315.0 | 2023-06-06 | |
Chemenu | CM169455-10g |
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid |
180576-05-0 | 95%+ | 10g |
$*** | 2023-03-30 | |
Chemenu | CM169455-25g |
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid |
180576-05-0 | 95%+ | 25g |
$*** | 2023-03-30 | |
Alichem | A139001747-25g |
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid |
180576-05-0 | 95% | 25g |
$861.08 | 2022-04-01 | |
Enamine | EN300-316965-0.1g |
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid |
180576-05-0 | 95% | 0.1g |
$19.0 | 2023-09-05 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40801-0.25g |
Fmoc-(4-carboxymethyl)piperazine |
180576-05-0 | 97% | 0.25g |
215.00 | 2021-06-01 | |
Chemenu | CM169455-10g |
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid |
180576-05-0 | 95% | 10g |
$366 | 2021-08-05 | |
TRC | F601233-100mg |
Fmoc-(4-carboxymethyl)piperazine |
180576-05-0 | 100mg |
$ 64.00 | 2023-04-17 | ||
abcr | AB313087-5 g |
Fmoc-(4-carboxymethyl)piperazine, 95%; . |
180576-05-0 | 95% | 5g |
€212.30 | 2023-02-04 | |
Aaron | AR0022T9-250mg |
1-Piperazineacetic acid, 4-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
180576-05-0 | 97% | 250mg |
$9.00 | 2025-01-21 |
Fmoc-(4-carboxymethyl)piperazine Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on Fmoc-(4-carboxymethyl)piperazine
Introduction to Fmoc-(4-carboxymethyl)piperazine (CAS No. 180576-05-0)
Fmoc-(4-carboxymethyl)piperazine is a specialized chemical compound widely utilized in the field of organic synthesis and pharmaceutical research. With the CAS number 180576-05-0, this compound has garnered significant attention due to its unique structural properties and versatile applications. This introduction aims to provide a comprehensive overview of its characteristics, synthesis methods, and recent advancements in its application within the pharmaceutical industry.
The compound Fmoc-(4-carboxymethyl)piperazine belongs to the class of Fmoc (fluorenylmethyloxycarbonyl) protected derivatives, which are essential in peptide synthesis. The presence of a 4-carboxymethyl group in its structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. This feature has been particularly useful in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of new drugs targeting neurological disorders. The piperazine moiety in Fmoc-(4-carboxymethyl)piperazine plays a crucial role in this context, as it is known to interact with various biological targets. For instance, piperazine derivatives have been shown to modulate neurotransmitter systems, making them potential candidates for treating conditions such as depression, anxiety, and epilepsy.
The synthesis of Fmoc-(4-carboxymethyl)piperazine typically involves multi-step organic reactions, starting from readily available precursors. One common synthetic route includes the reaction of 4-carboxybenzaldehyde with piperazine to form the corresponding Schiff base, which is then further functionalized to introduce the Fmoc group. This process highlights the compound's importance as a building block in synthetic chemistry.
Recent studies have explored the use of Fmoc-(4-carboxymethyl)piperazine in the development of novel antiviral agents. The structural flexibility provided by the piperazine ring allows for the design of molecules that can effectively inhibit viral enzymes. For example, researchers have investigated its potential as a component in protease inhibitors, which are critical in combating viral infections such as HIV and hepatitis C.
The pharmaceutical industry has also shown interest in using Fmoc-(4-carboxymethyl)piperazine for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. The Fmoc protection group ensures that peptide chains can be synthesized efficiently without unwanted side reactions, making this compound indispensable in modern peptide chemistry.
In addition to its applications in drug development, Fmoc-(4-carboxymethyl)piperazine has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in catalytic systems and metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, separation technologies, and catalysis.
The versatility of Fmoc-(4-carboxymethyl)piperazine is further underscored by its role in medicinal chemistry research. Researchers are continually exploring new ways to utilize this compound to develop innovative therapeutic strategies. For instance, its incorporation into drug-like molecules has led to the discovery of several promising candidates for treating various diseases.
The future prospects for Fmoc-(4-carboxymethyl)piperazine are bright, with ongoing research expected to uncover even more applications. As synthetic methodologies advance, the efficiency and scope of using this compound will likely expand, further solidifying its importance in both academic and industrial settings.
180576-05-0 (Fmoc-(4-carboxymethyl)piperazine) Related Products
- 112918-82-8(2,2'-((((9H-Fluoren-9-yl)methoxy)carbonyl)azanediyl)diacetic acid)
- 77128-70-2(Fmoc-Sar-OH)
- 141743-13-7(Fmoc-\u200bN-\u200bbenzylglycine)
- 35665-38-4(Fmoc-Gly-Gly-OH)
- 212651-47-3(2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate)
- 1343902-71-5(3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol)
- 2643367-78-4(Benzaldehyde, 2,4-difluoro-5-(phenylmethoxy)-)
- 2418714-85-7(5-(5-Methyl-1,4-oxazepane-4-carbonyl)pyridin-3-yl sulfurofluoridate)
- 56242-66-1(N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1804212-71-2(Methyl 2-(2-carboxyethyl)-5-(chloromethyl)benzoate)
